molecular formula C9H10O2 B13820199 (S)-4-(1-Hydroxyethyl)benzaldehyde CAS No. 212696-86-1

(S)-4-(1-Hydroxyethyl)benzaldehyde

Cat. No.: B13820199
CAS No.: 212696-86-1
M. Wt: 150.17 g/mol
InChI Key: KPQCYFPPETYXOG-ZETCQYMHSA-N
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Description

(S)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxyethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Hydroxyethyl)benzaldehyde typically involves the selective reduction of the corresponding ketone or the oxidation of the corresponding alcohol. One common method is the reduction of 4-(1-Hydroxyethyl)benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or other large-scale reduction methods. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can undergo substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Hydroxyethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Hydroxyethyl)benzaldehyde
  • (S)-2-(1-Hydroxyethyl)benzaldehyde
  • 4-(1-Hydroxyethyl)benzyl alcohol

Uniqueness

(S)-4-(1-Hydroxyethyl)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, the para-substitution provides distinct steric and electronic effects, making it a valuable compound for various applications .

Properties

CAS No.

212696-86-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzaldehyde

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m0/s1

InChI Key

KPQCYFPPETYXOG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)O

Origin of Product

United States

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